molecular formula C8H10BrNO2 B8318380 Carbomethoxymethylpyridinium bromide CAS No. 32727-94-9

Carbomethoxymethylpyridinium bromide

Cat. No. B8318380
M. Wt: 232.07 g/mol
InChI Key: ABYLQACQTCXWEG-UHFFFAOYSA-M
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Patent
US05130480

Procedure details

Carbomethoxymethylpyridinium bromide is synthesized by reacting bromoacetic acid methylester with dry pyridine in acetone at room temperature. The product precipitates out as a white crystalline solid during the reaction and can be used without further purification.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:6])[CH2:4][Br:5].[N:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1>CC(C)=O>[Br-:5].[C:3]([CH2:4][N+:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1)([O:2][CH3:1])=[O:6] |f:3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(CBr)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1=CC=CC=C1
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at room temperature
CUSTOM
Type
CUSTOM
Details
The product precipitates out as a white crystalline solid during the reaction
CUSTOM
Type
CUSTOM
Details
can be used without further purification

Outcomes

Product
Name
Type
product
Smiles
[Br-].C(=O)(OC)C[N+]1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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